molecular formula C15H17N3O5 B2802539 Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 131275-78-0

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2802539
CAS No.: 131275-78-0
M. Wt: 319.317
InChI Key: UDLOBPWBPRYOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

A series of compounds, including propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, were synthesized and evaluated for their in vitro antimicrobial and anticancer potential. The study found that these compounds exhibit significant antimicrobial activity against Escherichia coli, with one compound being almost equipotent to the standard drug, norfloxacin. Additionally, a derivative demonstrated potent anticancer activity against a colon cancer cell line, surpassing the efficacy of the standard drug 5-fluorouracil. QSAR studies highlighted the importance of topological and lipophilic parameters in describing the antimicrobial activity of the synthesized compounds (Sharma et al., 2012).

Antitubercular Activity

In another study, dihydropyrimidines, structurally related to this compound, were synthesized and assessed for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Two compounds were identified as highly active, showing greater potency than isoniazid, a commonly used antitubercular agent (Trivedi et al., 2010).

Antidiabetic Screening

A related study focused on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including the targeted compound. These compounds were evaluated using the α-amylase inhibition assay, indicating potential antidiabetic properties through the inhibition of α-amylase, an enzyme relevant to diabetes management (Lalpara et al., 2021).

Thermodynamic Properties

Research on the thermodynamic properties of related dihydropyrimidines in various organic solutions has been conducted to understand the solubility, enthalpy, and entropy of dissolution. This information is critical for predicting the behavior of these compounds in biological systems and for their formulation in pharmaceutical applications (Ridka et al., 2019).

Properties

IUPAC Name

propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-8(2)23-14(19)12-9(3)16-15(20)17-13(12)10-5-4-6-11(7-10)18(21)22/h4-8,13H,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLOBPWBPRYOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.